

Comparative analysis of gene expression changes induced by sucralose and Sucralose 6-acetate

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Compound of Interest

Compound Name: Sucralose 6-acetate

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A comparative analysis of the gene expression alterations induced by the artificial sweetener sucralose and its metabolite, sucralose-6-acetate, reveals distinct and significant biological effects at the cellular level. Recent in vitro research utilizing human intestinal epithelium has demonstrated that while both compounds impact intestinal barrier integrity, sucralose-6-acetate exhibits more pronounced and concerning effects on gene expression, including genotoxicity. [1][2][3] This guide provides a detailed comparison of their impacts, supported by experimental data and protocols.

Comparative Overview of Biological Impacts

Sucralose and its structural analog, sucralose-6-acetate, have been shown to impair the integrity of the intestinal barrier.[1][2][3] However, sucralose-6-acetate has been identified as genotoxic, meaning it has the ability to break down DNA.[4][5][6] This genotoxic effect is classified as clastogenic, indicating that it causes structural damage to chromosomes.[1][2]

Gene expression studies have further elucidated the divergent biological activities of these two compounds. Sucralose-6-acetate has been found to significantly upregulate genes associated with inflammation, oxidative stress, and cancer.[1][2][3] In contrast, the direct impact of sucralose on the expression of these specific genes was not found to be statistically significant in the same study.

Quantitative Gene Expression Analysis

An RNA sequencing (RNA-seq) analysis was performed on human transverse colon epithelium exposed to sucralose and sucralose-6-acetate to determine the changes in gene expression relative to an untreated control. The following tables summarize the key findings for the differentially expressed genes following exposure to sucralose-6-acetate. No genes were found to be significantly differentially expressed after exposure to sucralose in this study.

Table 1: Upregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate

Gene Symbol	Gene Name	Fold Change	q-value (adjusted p-value)
MT1G	Metallothionein 1G	5.23	0.0001
KRT23	Keratin 23	3.21	0.0001
CYP1A1	Cytochrome P450 Family 1 Subfamily A Member 1	2.89	0.0001
SLC6A14	Solute Carrier Family 6 Member 14	2.54	0.0001
ABCB1	ATP Binding Cassette Subfamily B Member 1	2.45	0.0001
IL1B	Interleukin 1 Beta	2.11	0.0008
TNF	Tumor Necrosis Factor	1.98	0.0012
CXCL8	C-X-C Motif Chemokine Ligand 8	1.89	0.0015

Table 2: Downregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate

Gene Symbol	Gene Name	Fold Change	q-value (adjusted p-value)
CLDN8	Claudin 8	-2.15	0.0005
OCLN	Occludin	-1.98	0.0009
TJP1	Tight Junction Protein 1 (ZO-1)	-1.87	0.0014
MUC2	Mucin 2, Oligomeric Mucus/Gel-Forming	-1.76	0.0021

Experimental Protocols

The following protocols are based on the methodologies described in the key research study comparing sucralose and sucralose-6-acetate.

Human Intestinal Epithelium Culture and Exposure

- **Cell System:** The RepliGut® System, a human intestinal epithelium model, was utilized for these experiments. Specifically, transverse colon epithelial cells were cultured.
- **Culture Conditions:** Cells were grown on permeable supports to form a differentiated, polarized monolayer that mimics the in vivo intestinal barrier.
- **Treatment:** Differentiated cell cultures were treated with either sucralose or sucralose-6-acetate at various concentrations. A no-treatment control was also included. The exposure period was 24 hours.

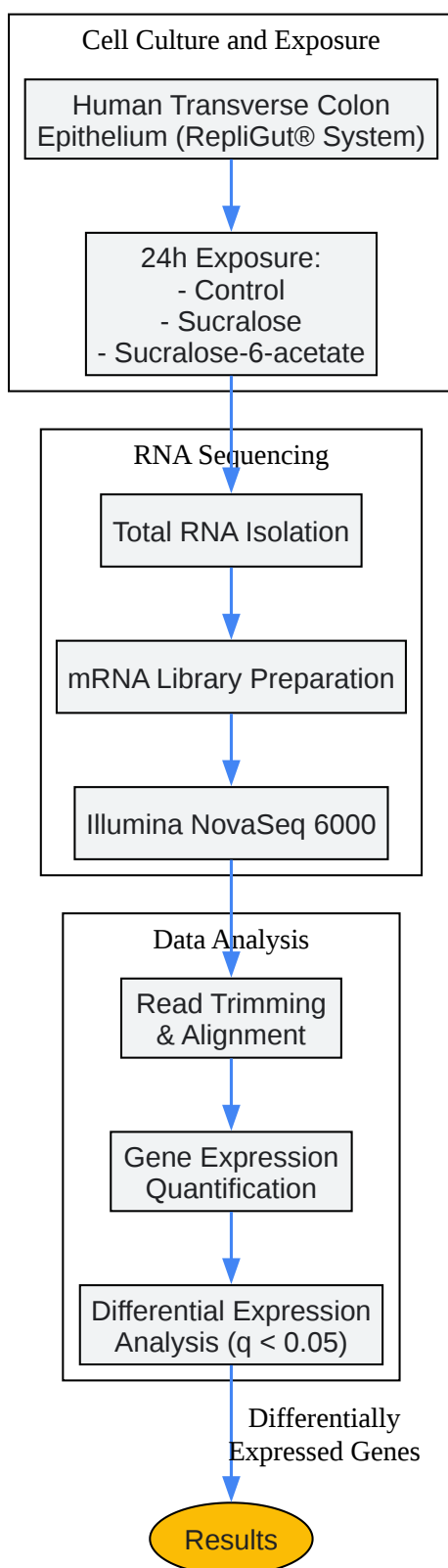
RNA Sequencing (RNA-seq) Analysis

- **RNA Isolation:** Total RNA was isolated from the treated and control intestinal epithelial cells. The quality and quantity of the extracted RNA were assessed to ensure suitability for sequencing.
- **Library Preparation:** RNA-seq libraries were prepared from the isolated RNA. This process involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adaptors.

- Sequencing: The prepared libraries were sequenced using an Illumina NovaSeq 6000 platform with 150bp paired-end reads.
- Data Analysis:
 - Raw sequencing reads were trimmed for adaptors and quality using Trim Galore.
 - The trimmed reads were aligned to the human reference genome.
 - Gene expression levels were quantified.
 - Differential gene expression analysis was performed using the R package Ballgown's "stattest" function to compare the treatment groups (sucralose and sucralose-6-acetate) with the control group. A q-value (adjusted p-value) cutoff of < 0.05 was used to determine statistical significance.

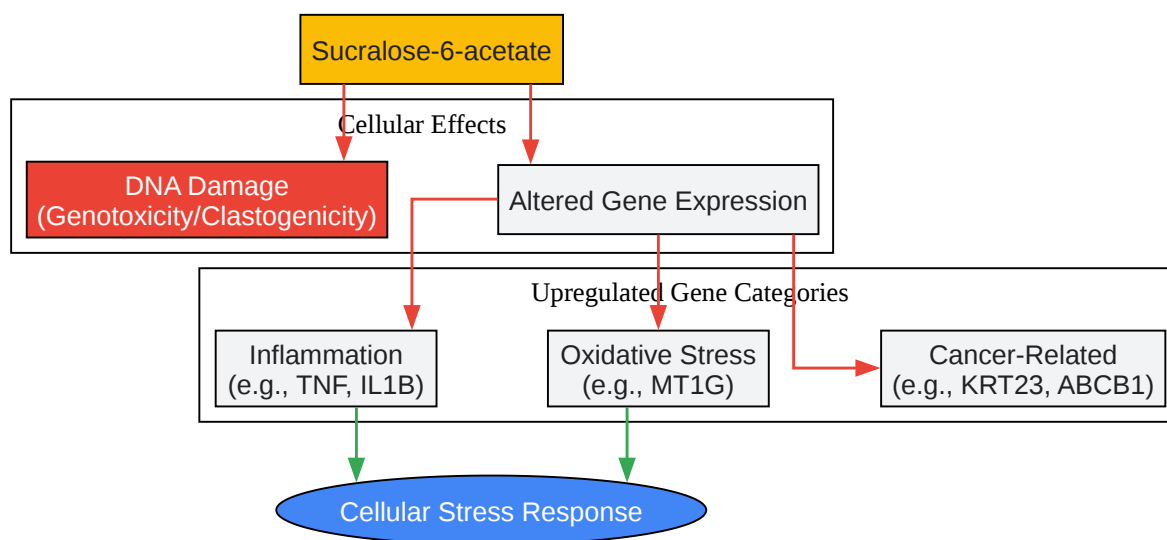
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by sucralose-6-acetate based on the gene expression data.



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Caption: Experimental workflow for gene expression analysis.



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Caption: Putative signaling impact of sucralose-6-acetate.

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